molecular formula C21H14Cl3N3O B2929244 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(3-chlorophenyl)hydrazone] CAS No. 303985-20-8

1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(3-chlorophenyl)hydrazone]

Cat. No.: B2929244
CAS No.: 303985-20-8
M. Wt: 430.71
InChI Key: GAQPMPZOZPUXJZ-LHLOQNFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Key Features 1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(3-chlorophenyl)hydrazone] (CAS: 303985-17-3) is a synthetic indole derivative characterized by a 3,4-dichlorobenzyl group at the N1 position of the indole ring and a hydrazone substituent at the C3 position linked to a 3-chlorophenyl moiety. Its molecular formula is C21H15Cl2N3O, with a molecular weight of 396.27 g/mol . The compound is notable for its structural similarity to bioactive indole derivatives, particularly those targeting apoptosis and enzyme inhibition.

Synthesis The compound is synthesized via hydrazone formation by reacting 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione with 3-chlorophenylhydrazine under acidic conditions. A related procedure involves refluxing in ethanol with catalytic HCl, followed by recrystallization .

Biological Activity
This compound is a potent apoptosis activator, enhancing procaspase-9 processing and caspase-3 activation. It promotes cytochrome c-dependent oligomerization of Apaf-1 into apoptosomes, showing cytostatic effects in leukemia cell lines (IC50: 4–9 µM) .

Properties

IUPAC Name

3-[(3-chlorophenyl)diazenyl]-1-[(3,4-dichlorophenyl)methyl]indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl3N3O/c22-14-4-3-5-15(11-14)25-26-20-16-6-1-2-7-19(16)27(21(20)28)12-13-8-9-17(23)18(24)10-13/h1-11,28H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVZCNCFSRSAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2CC3=CC(=C(C=C3)Cl)Cl)O)N=NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Key Reaction Pathway:

1 3 4 Dichlorobenzyl isatin+3 ChlorophenylhydrazineH+Target Compound+H2O\text{1 3 4 Dichlorobenzyl isatin}+\text{3 Chlorophenylhydrazine}\xrightarrow{\text{H}^+}\text{Target Compound}+\text{H}_2\text{O}

Reaction Conditions:

  • Solvent : Ethanol or methanol
  • Catalyst : Conc. H2_2SO4_4 or glacial acetic acid
  • Temperature : Reflux (70–80°C)
  • Time : 2–4 hours .

Characterization Data:

PropertyValueSource
Molecular FormulaC21_{21}H14_{14}Cl3_3N3_3O
Molecular Weight430.7 g/mol
SMILESC1=CC=C2C(=C1)C(=C(N2CC3=CC(=C(C=C3)Cl)Cl)O)N=NC4=CC=CC=C4Cl

Reactivity of the Hydrazone Moiety

The hydrazone group (–NH–N=) is reactive toward electrophilic and nucleophilic agents , enabling diverse transformations:

Cyclization Reactions

Hydrazones derived from isatin undergo cyclization to form heterocycles. For example, under Vilsmeier-Haack conditions (POCl3_3/DMF), hydrazones cyclize to form pyrazole or triazole derivatives .

Example Reaction :HydrazonePOCl3,DMF3 Substituted 1H pyrazole 4 carbaldehyde\text{Hydrazone}\xrightarrow{\text{POCl}_3,\text{DMF}}\text{3 Substituted 1H pyrazole 4 carbaldehyde}

Oxidation/Reduction

  • Oxidation : The hydrazone group can oxidize to form azo compounds (e.g., with KMnO4_4) or undergo cleavage to regenerate the parent carbonyl .
  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces the hydrazone to a hydrazine derivative .

Substitution Reactions on the Aromatic Rings

The 3,4-dichlorobenzyl and 3-chlorophenyl groups participate in electrophilic substitution, though reactivity is reduced due to electron-withdrawing chlorine atoms. Examples include:

Halogenation

Under Friedel-Crafts conditions, chlorination or bromination may occur at the para positions of the benzene rings .

Nitration

Nitration (HNO3_3, H2_2SO4_4) introduces nitro groups, enhancing electron deficiency for further functionalization .

Stability and Degradation

The compound is stable under ambient conditions but degrades in strong acids/bases via hydrolysis of the hydrazone bond . Photodegradation studies suggest moderate stability under UV light .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with 1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dione (Apoptosis Activator 2)

  • Structure : Lacks the hydrazone moiety at C3.
  • Activity : Exhibits similar apoptosome activation but lower specificity. IC50 values range from 4–9 µM in leukemia cells, comparable to the hydrazone derivative .
  • Applications : Both compounds are research tools for studying caspase-dependent apoptosis pathways.

Comparison with 5-Chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(2,4,6-Trichlorophenyl)hydrazone]

  • Structure : Features a trifluoromethylbenzyl group and a 2,4,6-trichlorophenylhydrazone substituent.
  • Activity : Higher halogenation increases lipophilicity and target binding affinity. This compound shows enhanced cytotoxicity in solid tumor models but lacks caspase-specific activation data .
  • Synthesis : Similar hydrazone formation protocol but requires halogenated precursors .

Comparison with Isatin Thiosemicarbazones (I-TSC, I-MTSC)

  • Structure : Replaces the hydrazone group with thiosemicarbazone.
  • Activity : I-TSC derivatives exhibit antiviral and tuberculostatic activity (MIC: 10–20 µg/mL for M. tuberculosis), unlike the apoptosis-focused hydrazone derivatives .
  • Mechanism : Thiosemicarbazones inhibit ribonucleotide reductase, whereas hydrazones target apoptosome assembly .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Formula Molecular Weight (g/mol) LogP Solubility Key Bioactivity
Target Compound C21H15Cl2N3O 396.27 3.24 Low (DMSO-soluble) Apoptosis activation (IC50: 4–9 µM)
Apoptosis Activator 2 C15H9Cl2NO2 306.15 2.98 Moderate (aqueous) Caspase-3 activation
5-Chloro-1-[3-(trifluoromethyl)benzyl]... C22H12Cl4F3N3O 543.12 4.56 Low (DMSO) Broad cytotoxicity
I-TSC (Isatin thiosemicarbazone) C9H7N3OS 205.24 1.85 High (aqueous) Antitubercular (MIC: 10–20 µg/mL)

Q & A

Q. What are the key synthetic pathways for preparing 1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione derivatives, and how can reaction conditions be optimized?

Methodological Answer:

  • Friedel-Crafts Acylation : Used to introduce the 3,4-dichlorobenzyl group to the indole scaffold. For example, ketone intermediates are synthesized via Friedel-Crafts reactions using AlCl₃ as a catalyst and 1,2-dichlorobenzene as a reactant (see Scheme 1 in ).
  • Hydrazone Formation : The hydrazone moiety is introduced by reacting the indole-2,3-dione carbonyl group with 3-chlorophenylhydrazine. This step often requires refluxing in polar aprotic solvents (e.g., DMF) and may involve acid catalysis.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (using ethanol or methanol) are critical for isolating pure products. Melting points (e.g., 214–216°C in ) should be reported to confirm purity.

Q. Which spectroscopic techniques are essential for characterizing the compound’s structure and purity?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to confirm the hydrazone bond (e.g., δ 9.16 ppm for NH in ) and aromatic substituents. DMSO-d₆ is commonly used for solubility.
  • HRMS (ESI) : Validate molecular weight (e.g., m/z 477.9941 observed vs. 477.9950 calculated in ).
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Store aliquots at -20°C, 4°C, and room temperature. Monitor degradation via HPLC over 1–3 months.
  • Light Sensitivity : Expose to UV light (254 nm) and compare NMR spectra pre/post exposure to detect photodegradation products.

Advanced Research Questions

Q. What mechanistic strategies are used to study the compound’s apoptosis-inducing activity?

Methodological Answer:

  • Caspase Activation Assays : Measure caspase-3/7 activity using fluorogenic substrates (e.g., Ac-DEVD-AMC) in tumor cell lines (e.g., HepG2 or SKOV-3).
  • Mitochondrial Membrane Potential (ΔΨm) : Use JC-1 staining () to evaluate cytochrome c release, a hallmark of apoptosome formation.
  • Western Blotting : Quantify pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic Bcl-2 family members.

Q. How can structure-activity relationships (SAR) be explored for hydrazone derivatives?

Methodological Answer:

  • Analog Synthesis : Systematically modify the hydrazone’s aryl group (e.g., replace 3-chlorophenyl with 4-fluorophenyl) and evaluate cytotoxicity (IC₅₀) in cancer vs. normal cells (e.g., HUVEC in ).
  • Molecular Docking : Model interactions with Apaf-1 or cytochrome c using software like AutoDock Vina. Compare binding energies of analogs.

Q. What experimental approaches resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Reproducibility : Conduct triplicate assays with standardized cell lines (e.g., from ATCC or authenticated repositories).
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential compound metabolism.

Q. How are in vivo toxicity and pharmacokinetic profiles evaluated for this compound?

Methodological Answer:

  • Rodent Models : Administer doses (e.g., 10–50 mg/kg) intraperitoneally to BALB/c mice. Monitor organ histopathology (liver, kidneys) and serum ALT/AST levels.
  • Pharmacokinetics (PK) : Measure plasma concentration-time profiles via LC-MS/MS. Calculate AUC, t₁/₂, and bioavailability.

Key Challenges and Recommendations

  • Synthetic Yield Variability : Optimize stoichiometry of hydrazine derivatives to reduce byproducts (e.g., excess hydrazine in ).
  • Biological Data Reproducibility : Use standardized cell culture media and passage numbers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.